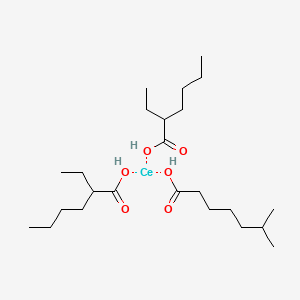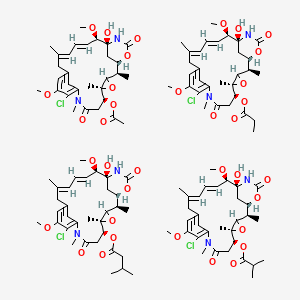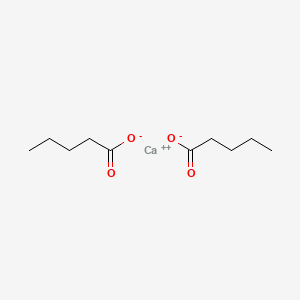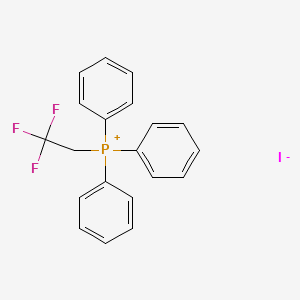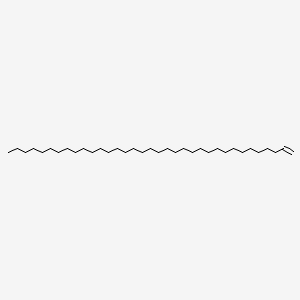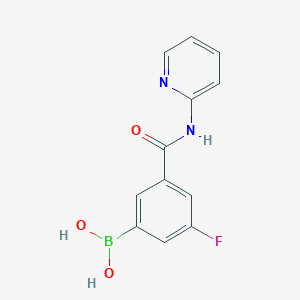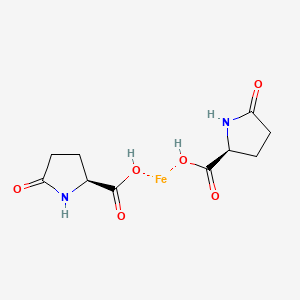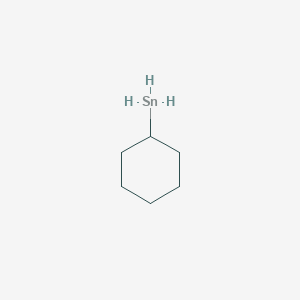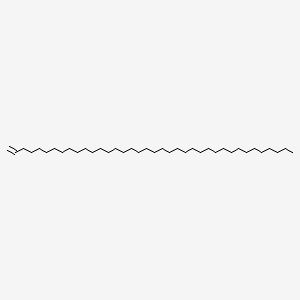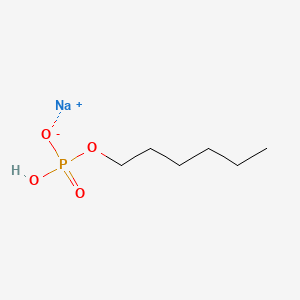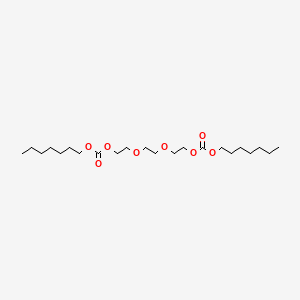
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H9F3O3. It features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with specific enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but without the trifluoromethyl group.
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
2,2,4-Trimethyl-1,3-dioxolane: A derivative with additional methyl groups.
Uniqueness
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-[(2,3,4-trifluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9F3O3/c11-6-1-2-7(10(13)9(6)12)16-5-8-14-3-4-15-8/h1-2,8H,3-5H2 |
InChI Key |
SPTABTZTXPEFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


